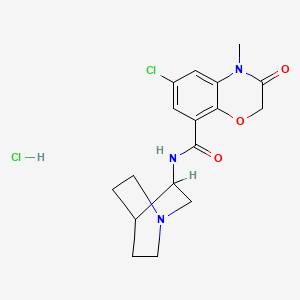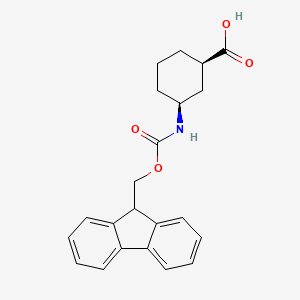
Ethyl 2-azidopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-azidopropanoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azido group (-N₃) attached to the alpha carbon of the propanoic acid moiety, which is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-azidopropanoic acid ethyl ester typically involves the azidation of ethyl 2-bromopropanoate. The reaction is carried out by treating ethyl 2-bromopropanoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for 2-azidopropanoic acid ethyl ester are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Types of Reactions:
Oxidation: Ethyl 2-azidopropanoate can undergo oxidation reactions, leading to the formation of corresponding oxo compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 2-aminopropanoic acid ethyl ester.
Substitution: Formation of substituted propanoic acid ethyl esters.
科学的研究の応用
Ethyl 2-azidopropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-azidopropanoic acid ethyl ester primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the compound can be used to attach various functional groups to target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
類似化合物との比較
- 2-Azidopropanoic acid methyl ester
- 2-Azidobutanoic acid ethyl ester
- 2-Azido-3-methylbutanoic acid ethyl ester
Comparison: Ethyl 2-azidopropanoate is unique due to its specific ester group and the position of the azido group. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and materials science. The choice of ester group (ethyl vs. methyl) and the carbon chain length can influence the compound’s physical properties and reactivity.
特性
CAS番号 |
124988-44-9 |
|---|---|
分子式 |
C5H9N3O2 |
分子量 |
0 |
同義語 |
(R)-ETHYL 2-AZIDOPROPANOATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





